molecular formula C21H20N2O5 B2574662 (Z)-6-hydroxy-2-(4-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 900259-17-8

(Z)-6-hydroxy-2-(4-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2574662
CAS No.: 900259-17-8
M. Wt: 380.4
InChI Key: BWDPQJVSGOZLEW-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-2-(4-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a hydroxyl group at position 6, a 4-nitrobenzylidene moiety at position 2, and a piperidin-1-ylmethyl group at position 5. This structural configuration confers distinct physicochemical and biological properties, including high antioxidant activity and moderate antimicrobial effects . The piperidine ring contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic behavior .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-18-9-8-16-20(25)19(12-14-4-6-15(7-5-14)23(26)27)28-21(16)17(18)13-22-10-2-1-3-11-22/h4-9,12,24H,1-3,10-11,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDPQJVSGOZLEW-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-(4-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran derivative notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structural features contribute to its potential therapeutic applications, making it a subject of increasing interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3, with a molar mass of approximately 325.36 g/mol. The stereochemistry, particularly the Z configuration of the imine bond, plays a critical role in its biological activity.

PropertyValue
Molecular FormulaC18H19N3O3
Molar Mass325.36 g/mol
StereochemistryZ configuration

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using benzofuran and substituted aldehydes. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for monitoring and characterizing the reactions.

Antimicrobial Activity

Benzofuran derivatives have been documented to exhibit significant antimicrobial properties. In vitro studies suggest that this compound may demonstrate similar effects.

Case Study : A related benzofuran compound showed an inhibition zone of 23 mm against Staphylococcus aureus, indicating potent antibacterial activity. The presence of nitro and piperidine groups in the structure may enhance such activity through increased membrane permeability or interaction with bacterial enzymes .

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer activities, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings : A study on benzofuran derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB 231. The IC50 values for these compounds ranged from 10 to 30 µM, suggesting a strong potential for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have also been explored. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.

Table 2: Biological Activities Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition zones up to 23 mm against S. aureus
AnticancerIC50 values between 10-30 µM against cancer cell lines
Anti-inflammatoryInhibition of COX-2 activity

The proposed mechanism of action for this compound involves multiple pathways:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of signaling pathways involved in cell survival.
  • Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes leading to reduced prostaglandin synthesis.

Scientific Research Applications

Structural Features

The compound features:

  • A benzofuran ring , which is known for its presence in numerous bioactive compounds.
  • A piperidine ring , contributing to its potential pharmacological properties.
  • A nitro group that may enhance biological activity through electron-withdrawing effects.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-6-hydroxy-2-(4-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry reported the synthesis of benzofuran derivatives that displayed cytotoxic effects against breast cancer cells. The mechanism involved the modulation of apoptotic pathways, suggesting that similar derivatives could be explored for their anticancer potential.

Anti-inflammatory Properties

Compounds containing benzofuran and piperidine structures are often investigated for their anti-inflammatory effects. The nitro group can enhance the compound's interaction with inflammatory mediators.

Case Study:

Research highlighted in ACS Omega demonstrated that certain benzofuran derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation. The study suggested that modifications to the benzofuran scaffold could lead to improved anti-inflammatory agents.

Antimicrobial Activity

The compound's structural components may confer antimicrobial properties, making it a candidate for further investigation against various pathogens.

Case Study:

A recent investigation into pyrazole derivatives, which share structural similarities with the target compound, revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of functional group positioning in enhancing antimicrobial efficacy.

Neurological Applications

The piperidine moiety is often associated with neuroactive compounds. This suggests potential applications in treating neurological disorders.

Case Study:

Research on similar piperidine-containing compounds has shown promise in modulating neurotransmitter systems, indicating a potential role in treating conditions such as anxiety and depression.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzofuran derivativesCytotoxicity against cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryBenzofuran analogsCOX inhibitionACS Omega
AntimicrobialPyrazole derivativesActivity against S. aureusScience.gov
NeurologicalPiperidine derivativesModulation of neurotransmittersVarious studies on piperidine compounds

Comparison with Similar Compounds

Table 2: Mechanism of Action and Therapeutic Potential

Compound Name Proposed Mechanism Therapeutic Applications
(Z)-6-hydroxy-2-(4-nitrobenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one Free radical scavenging; membrane disruption in microbes Antioxidant therapy, bacterial infections
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one Kinase inhibition; apoptosis induction Anticancer (e.g., breast cancer)
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one Monoamine oxidase inhibition Neuropharmacology (e.g., depression)

Insights:

  • The target compound’s antioxidant activity (high) is attributed to the hydroxyl group at position 6 and the nitro group’s resonance stabilization of radical intermediates .
  • Antimicrobial activity (moderate) may stem from the piperidine group disrupting microbial membranes or inhibiting enzymes like topoisomerases .
  • In contrast, dimethoxy-substituted analogs show stronger anticancer activity, likely due to enhanced interactions with cellular kinases or DNA .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of benzofuranone derivatives often involves condensation reactions. A validated approach for analogous compounds (e.g., 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one) uses 4-nitrobenzaldehyde and 3-benzoylpropionic acid in acetic anhydride with triethylamine as a catalyst under reflux . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (typically 100–120°C) to ensure complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) enhance electrophilic substitution.
  • Catalyst variation : Testing alternatives like p-toluenesulfonic acid or ionic liquids to improve stereoselectivity.
  • Purification : Recrystallization from methanol or ethanol to isolate the (Z)-isomer, confirmed via NMR and HPLC .

Basic: What analytical techniques are most effective for characterizing structural and stereochemical configuration?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the (Z)-configuration via coupling constants (e.g., vinyl proton splitting patterns) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity and resolves stereoisomers .
  • X-ray Crystallography : Resolves absolute configuration and intramolecular hydrogen bonding (e.g., hydroxy and nitro group interactions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How to design experiments evaluating bioactivity against microbial/cancer cell lines while controlling cytotoxicity?

Methodological Answer:

  • Cell Line Selection : Use standardized models (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and microbial strains (e.g., S. aureus, E. coli) .
  • Dose-Response Assays : Employ MTT/XTT assays with IC₅₀ determination across 5–6 log concentrations. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for microbes) .
  • Cytotoxicity Controls : Test on non-cancerous cell lines (e.g., HEK293) and measure lactate dehydrogenase (LDH) release .
  • Mechanistic Studies : Combine with flow cytometry (apoptosis/necrosis) and ROS detection kits to differentiate modes of action .

Advanced: Methodologies for assessing environmental fate and biodegradation pathways in ecological risk assessments?

Methodological Answer:

  • Laboratory Studies :
    • Hydrolysis/Photolysis : Expose to UV light (λ=254–365 nm) in aqueous buffers (pH 4–9) to track degradation products via LC-MS .
    • Soil Sorption : Use batch equilibrium tests (OECD 106) with varying organic matter content to determine Kd values .
  • Biotic Transformation :
    • Microcosm Assays : Incubate with activated sludge or soil microbiota under aerobic/anaerobic conditions; monitor via GC-MS .
  • Field Studies : Deploy passive samplers in water systems to measure bioaccumulation potential (log Kow predictions via ACD/Labs Percepta) .

Advanced: Resolving contradictory data on solubility/stability across solvents?

Methodological Answer:

  • Systematic Solubility Testing : Use the shake-flask method in triplicate across solvents (DMSO, ethanol, PBS) at 25°C/37°C. Quantify via UV-Vis spectroscopy at λmax .
  • Stability Studies :
    • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂). Monitor degradation via HPLC .
    • pH-Dependent Stability : Test in buffers (pH 1–13) over 24–72 hours; correlate with pKa predictions (ACD/Labs) .

Advanced: Computational approaches for predicting pharmacokinetics and binding affinities?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial DNA gyrase, cancer-related kinases). Validate docking poses via MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Derive descriptors (e.g., logP, topological polar surface area) using PaDEL-Descriptor; build regression models to predict ADMET properties .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., nitrobenzylidene, piperidinylmethyl) using Discovery Studio .

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